(3S,8Ar)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (3S,8Ar)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Cyclo(L-Phe-L-Pro) is a diketopiperazine formed by the fusion of phenylalanine and proline, reported as a secondary metabolite of fungi and bacteria. In Pseudomonas aeruginosa, cyclo(L-Phe-L-Pro) is capable of activating N-acylhomoserine lactones (AHLs). Cyclo(L-Phe-L-Pro) is also capable of activating or antagonizing other LuxR-based quorum-sensing systems. 
Brand Name: Vulcanchem
CAS No.: 3705-26-8
VCID: VC0109776
InChI: InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)/t11-,12-/m0/s1
SMILES: C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

(3S,8Ar)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

CAS No.: 3705-26-8

Reference Standards

VCID: VC0109776

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

(3S,8Ar)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione - 3705-26-8

CAS No. 3705-26-8
Product Name (3S,8Ar)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name (3S,8aS)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Standard InChI InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)/t11-,12-/m0/s1
Standard InChIKey QZBUWPVZSXDWSB-RYUDHWBXSA-N
Isomeric SMILES C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3
SMILES C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3
Canonical SMILES C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3
Description Cyclo(L-Phe-L-Pro) is a diketopiperazine formed by the fusion of phenylalanine and proline, reported as a secondary metabolite of fungi and bacteria. In Pseudomonas aeruginosa, cyclo(L-Phe-L-Pro) is capable of activating N-acylhomoserine lactones (AHLs). Cyclo(L-Phe-L-Pro) is also capable of activating or antagonizing other LuxR-based quorum-sensing systems. 
Solubility 36.6 [ug/mL]
Synonyms (3S,8aS)-3-Benzylhexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione; (3S-trans)-Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione; (3S,8aS)-Hexahydro-3-(phenylmethyl)pyrrolo[1,2-a]pyrazine-1,4-dione; Cyclo(L-Phe-L-Pro); Cyclo(L-Pro-L-Phe); Cyclo(L-
Reference Citromycetins and bilains A-C: new aromatic polyketides and diketopiperazines from Australian marinederived and terrestrial Penicillium spp. Capon R.J. et al. J. Nat. Prod. 2007, 70, 1746.Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other Gram-negative bacteria. Holden M.T.G. et al. Mol. Microbiol. 1999, 33, 1254.
PubChem Compound 443440
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator